(+)-lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

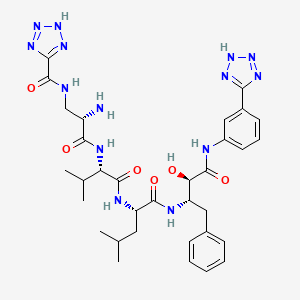

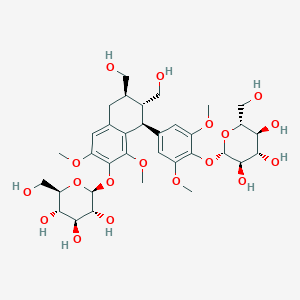

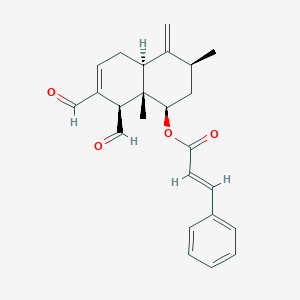

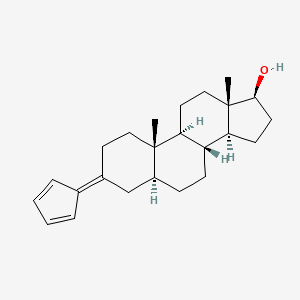

(+)-lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside is a lignan that consists of (+)-lyoniresinol attached to two beta-D-glucopyranosyl units at positions 4 and 4' via glycosidic linkages. Isolated from Indigofera heterantha, it exhibits inhibitory activity against lipoxygenase. It has a role as a metabolite and a lipoxygenase inhibitor. It is a lignan, a beta-D-glucoside, a dimethoxybenzene, a primary alcohol and a member of tetralins. It derives from a (+)-lyoniresinol.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

(+)-Lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside has been identified to possess significant antimicrobial properties. In a study by Lee, Jung, and Woo (2005), a related compound, (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside, was isolated from the root bark of Lycium chinense Miller. It exhibited potent antimicrobial activity against antibiotic-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and human pathogenic fungi, without causing any hemolytic effect on human erythrocytes. This compound also induced stress responses and disrupted pathogenic transitions in Candida albicans, suggesting its potential as a lead compound in antibiotic development (Lee, Jung, & Woo, 2005).

Isolation and Structure Identification from Various Plants

(+)-Lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside and its variants have been isolated from various plants. For example, Kanchanapoom et al. (2001) isolated similar lignan glucosides from Acanthus ilicifolius, and their structural elucidations were based on physical and spectroscopic data analysis (Kanchanapoom et al., 2001). Similarly, Sun et al. (2012) identified four stereostructures of lignans, including variants of lyoniresinol glucopyranoside, from Uncaria sinensis, contributing valuable data to the field of natural product chemistry (Sun et al., 2012).

Therapeutic Potential in Traditional Medicine

The presence of (+)-lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside in various plants, many of which are used in traditional medicine, indicates its potential therapeutic applications. For instance, Mai et al. (2022) discovered related compounds in Strychnos vanprukii, a plant known for its medicinal properties. These compounds showed inhibitory effects on nitric oxide production in stimulated cells, suggesting their potential for anti-inflammatory applications (Mai et al., 2022).

Propiedades

Nombre del producto |

(+)-lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside |

|---|---|

Fórmula molecular |

C34H48O18 |

Peso molecular |

744.7 g/mol |

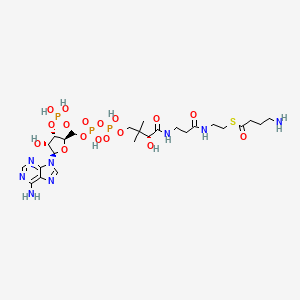

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[4-[(1S,2R,3R)-2,3-bis(hydroxymethyl)-6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4-tetrahydronaphthalen-1-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C34H48O18/c1-45-17-7-14(8-18(46-2)30(17)51-33-28(43)26(41)24(39)20(11-37)49-33)22-16(10-36)15(9-35)5-13-6-19(47-3)31(32(48-4)23(13)22)52-34-29(44)27(42)25(40)21(12-38)50-34/h6-8,15-16,20-22,24-29,33-44H,5,9-12H2,1-4H3/t15-,16-,20+,21+,22+,24+,25+,26-,27-,28+,29+,33-,34-/m0/s1 |

Clave InChI |

WDBFWRZVSDUFTE-AUWKFTQZSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]([C@@H](CC4=CC(=C(C(=C34)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)CO)CO |

SMILES canónico |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C(C(CC4=CC(=C(C(=C34)OC)OC5C(C(C(C(O5)CO)O)O)O)OC)CO)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol](/img/structure/B1249557.png)

![(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B1249558.png)